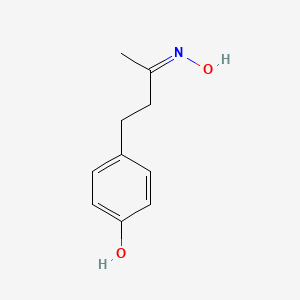

(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime

Description

Overview of Oxime Chemistry in Pharmaceutical and Agrochemical Sciences

The oxime functional group (C=N-OH) is a cornerstone of modern medicinal and agricultural chemistry, valued for its unique electronic properties and reactivity. nih.gov In the pharmaceutical sector, oximes are integral to a variety of drugs, including antibiotics and reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. nih.gov Their ability to act as bioisosteres for other functional groups and to form stable complexes with metal ions further broadens their therapeutic potential. nih.gov

In agrochemical sciences, oximes are key components in a range of pesticides and herbicides. nih.gov The oxime moiety can impart specific biological activities to these agents, contributing to their efficacy in crop protection. nih.gov Furthermore, oximes serve as versatile synthetic intermediates in the production of more complex agrochemical compounds. researchgate.net

Academic Significance of Functionalized Butanone Derivatives

Butanone derivatives, characterized by a four-carbon chain with a ketone group, are significant building blocks in organic synthesis. The functionalization of this basic structure, such as the introduction of a hydroxyphenyl group seen in the titular compound, creates molecules with enhanced properties and the potential for diverse applications.

The academic interest in these derivatives lies in their utility as synthons for creating more complex molecules with specific biological activities. The presence of multiple reactive sites allows for a wide range of chemical transformations, making them valuable tools in the development of new therapeutic agents and other functional materials. Research into the synthesis and reactivity of functionalized butanone derivatives continues to be an active area of academic inquiry.

Current Research Frontiers for (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime

The primary and most well-documented research application of this compound is its role as a key intermediate in the synthesis of rac-4-(3-Aminobutyl)phenol. usbio.net This compound is a known metabolite of Labetalol, a widely used antihypertensive medication. usbio.net The synthesis of this metabolite is crucial for pharmacological and metabolic studies of Labetalol, and this compound provides an efficient route to its preparation.

Beyond this established role, the inherent chemical functionalities of this compound suggest potential for further research. The phenolic hydroxyl group, the oxime moiety, and the aliphatic chain offer multiple points for modification, opening avenues for the creation of novel derivatives with potentially unique biological activities. Future research may explore its use as a precursor for other pharmacologically active compounds or as a scaffold for the development of new chemical entities in its own right.

Below is a table summarizing the key properties of the precursor to the title compound, 4-(4-Hydroxyphenyl)-2-butanone (B135659), also known as Raspberry Ketone.

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 81-85 °C |

| Solubility | Soluble in 95% ethanol |

| Appearance | Solid |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-[(3Z)-3-hydroxyiminobutyl]phenol |

InChI |

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3/b11-8- |

InChI Key |

QSZRELCLIQMHDW-FLIBITNWSA-N |

Isomeric SMILES |

C/C(=N/O)/CCC1=CC=C(C=C1)O |

Canonical SMILES |

CC(=NO)CCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

Classical and Contemporary Approaches to Oxime Synthesis

The formation of oximes from ketones is a fundamental reaction in organic synthesis. For (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime, the primary synthetic route involves the reaction of its parent ketone, 4-(4-Hydroxyphenyl)-2-butanone (B135659), with hydroxylamine (B1172632) or its salts.

Hydroxylamine-Mediated Oximation of 4-(4-Hydroxyphenyl)-2-butanone

The classical method for the synthesis of this compound involves the condensation reaction of 4-(4-Hydroxyphenyl)-2-butanone with hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby freeing the hydroxylamine to react with the ketone.

Commonly used bases include sodium acetate, sodium hydroxide, and organic bases like pyridine. The choice of solvent and reaction conditions can influence the reaction rate and the yield of the desired oxime. Protic solvents such as ethanol or aqueous ethanol mixtures are frequently employed to dissolve both the ketone and the hydroxylamine salt. The reaction generally proceeds at room temperature or with gentle heating.

A typical laboratory-scale synthesis would involve dissolving 4-(4-Hydroxyphenyl)-2-butanone and an excess of hydroxylamine hydrochloride in ethanol, followed by the addition of a base. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization. While this method is robust, it often results in a mixture of (E) and (Z) isomers.

Stereoselective Control in (E)-Isomer Formation

For many applications, the specific stereoisomer of the oxime is crucial. In the case of this compound, the (E)-isomer is often the desired product. The formation of oximes can lead to a mixture of geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereochemical outcome is influenced by both kinetic and thermodynamic factors.

Several strategies have been developed to achieve stereoselective synthesis of (E)-oximes. One approach involves the use of specific catalysts or reaction conditions that favor the formation of the thermodynamically more stable (E)-isomer. For ketoximes, the isomer with the bulkier group anti to the hydroxyl group is generally more stable. In the case of 4-(4-Hydroxyphenyl)-2-butanone Oxime, the 4-hydroxybenzyl group is bulkier than the methyl group, thus favoring the (E) configuration.

Another method to obtain the pure (E)-isomer is through isomerization of a mixture of (E) and (Z) isomers. This can be achieved by treating the mixture with a protic or Lewis acid under anhydrous conditions. The (E)-isomer can then be selectively precipitated as an immonium complex, which upon neutralization yields the pure (E)-oxime .

The table below summarizes various catalysts and conditions that have been reported to favor the formation of (E)-isomers in the synthesis of ketoximes.

| Catalyst/Reagent | Solvent | Temperature (°C) | Key Features |

| CuSO₄ | None (solid state) | 90 | High stereoselectivity for (E)-isomers of aldoximes. |

| K₂CO₃ | None (solid state) | Room Temp | High stereoselectivity for (Z)-isomers of aldoximes. |

| Anhydrous HCl/Lewis Acids | Anhydrous organic solvent | 10-40 | Isomerization of E/Z mixtures to predominantly the E-isomer via precipitation of the immonium salt. |

Development of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oximes to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, milder reaction conditions, and the reduction of waste.

For the synthesis of this compound, green methodologies can be employed. One such approach is the use of solvent-free reaction conditions. Grinding the reactants (the ketone, hydroxylamine hydrochloride, and a solid catalyst) together in a mortar and pestle can lead to the formation of the oxime without the need for a solvent researchgate.net. This method often results in high yields and reduces the generation of solvent waste.

The use of water as a solvent is another key aspect of green chemistry. Oximation reactions can often be performed in aqueous media, sometimes with the aid of a phase-transfer catalyst or a co-solvent to enhance the solubility of the organic reactants. Natural acids, such as those found in fruit juices, have also been explored as environmentally benign catalysts for oxime synthesis ijprajournal.com.

Furthermore, biocatalytic methods are emerging as a green alternative for the synthesis of raspberry ketone, the precursor to the target oxime. These methods utilize enzymes or whole microorganisms to produce 4-(4-hydroxyphenyl)-2-butanone from renewable starting materials, which can then be converted to the oxime using green oximation techniques researchgate.netresearchgate.netbiorxiv.orgnih.gov.

Derivatization Reactions and Functional Group Transformations of the Oxime Moiety

The oxime functional group in this compound is a versatile synthetic handle that can be transformed into a variety of other nitrogen-containing functional groups. Additionally, the phenolic and butanone portions of the molecule can be modified to create a diverse range of derivatives.

Conversion to Other Nitrogen-Containing Functional Groups

Beckmann Rearrangement: One of the most well-known reactions of ketoximes is the Beckmann rearrangement, which converts the oxime into an amide upon treatment with an acid catalyst masterorganicchemistry.comchemistrysteps.comwikipedia.orgorganic-chemistry.org. The reaction proceeds via the migration of the group anti to the hydroxyl group of the oxime. For this compound, the 4-hydroxybenzyl group is anti to the hydroxyl group. Therefore, the Beckmann rearrangement would be expected to yield N-(4-hydroxybenzyl)acetamide. A variety of acidic reagents can be used to promote this rearrangement, including strong protic acids like sulfuric acid and Lewis acids.

Reduction to Amines: The oxime group can be reduced to a primary amine. This transformation is a key step in the synthesis of 4-(3-aminobutyl)phenol, a metabolite of the antihypertensive agent labetalol . Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using a palladium or nickel catalyst) and metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and chemoselectivity.

Modifications of the Phenolic and Butanone Backbone

Reactions of the Phenolic Hydroxyl Group: The phenolic hydroxyl group in this compound can undergo various reactions typical of phenols. For instance, it can be alkylated to form ethers or acylated to form esters. These modifications can be used to alter the solubility and other physicochemical properties of the molecule.

Modifications of the Butanone Backbone: The butanone backbone can also be a site for further chemical transformations. For example, the methyl group adjacent to the oxime function can potentially be functionalized. Additionally, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could be explored, although the directing effects of the existing substituents would need to be considered.

The following table provides a summary of potential derivatization reactions for this compound.

| Reaction Type | Reagents and Conditions | Expected Product |

| Beckmann Rearrangement | H₂SO₄, PPA, or other acid catalysts | N-(4-hydroxybenzyl)acetamide |

| Reduction to Amine | H₂/Pd-C, LiAlH₄, or NaBH₄/catalyst | 4-(3-aminobutyl)phenol |

| O-Alkylation of Phenol (B47542) | Alkyl halide, base (e.g., K₂CO₃) | 4-(4-alkoxyphenyl)-2-butanone Oxime |

| O-Acylation of Phenol | Acyl chloride or anhydride, base | 4-acetoxy-4-(4-hydroxyphenyl)-2-butanone Oxime |

Utility of this compound as a Versatile Synthetic Intermediate

The strategic placement of the oxime group in this compound allows for its conversion into other key functional groups, primarily amines, through reduction. This transformation is fundamental to its utility as a synthetic intermediate, enabling the construction of more complex molecular architectures.

Role in the Synthesis of Isotopically Labeled Compounds (e.g., Ractopamine-d5 Hydrochloride Precursor)

Isotopically labeled compounds are indispensable tools in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in analytical chemistry. This compound, in its deuterated form, is a key precursor for the synthesis of isotopically labeled Ractopamine, a beta-agonist used as a feed additive for livestock.

While direct synthesis of Ractopamine-d5 from the deuterated oxime is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established organic chemistry principles. The synthesis of deuterated Ractopamine has been reported starting from deuterated raspberry ketone, the precursor to the oxime of interest. A proposed pathway to Ractopamine-d5 Hydrochloride commencing from a deuterated analogue of this compound would involve the following key transformations:

Reduction of the Deuterated Oxime: The initial and most critical step is the reduction of the deuterated oxime, (E/Z)-4-(4′-Hydroxyphenyl)-2-butanone-d5 Oxime, to the corresponding primary amine, 4-(3-Aminobutyl-d5)phenol. This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent for the reduction of oximes to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Coupling with a Protected Styrene Oxide Derivative: The resulting deuterated amine can then be coupled with a suitable electrophile to construct the Ractopamine backbone. A common strategy in Ractopamine synthesis involves the reaction of the amine with a protected derivative of 4-hydroxystyrene oxide.

Deprotection and Salt Formation: The final steps would involve the removal of any protecting groups and the formation of the hydrochloride salt to yield Ractopamine-d5 Hydrochloride.

The table below outlines the proposed reaction scheme for the synthesis of Ractopamine-d5 Hydrochloride from the deuterated oxime precursor.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | (E/Z)-4-(4′-Hydroxyphenyl)-2-butanone-d5 Oxime | 1. Lithium Aluminum Hydride (LiAlH4) 2. Anhydrous Diethyl Ether or THF 3. Aqueous workup | 4-(3-Aminobutyl-d5)phenol |

| 2 | 4-(3-Aminobutyl-d5)phenol, Protected 4-hydroxystyrene oxide | Appropriate solvent and reaction conditions | Protected Ractopamine-d5 |

| 3 | Protected Ractopamine-d5 | 1. Deprotection conditions (e.g., acid or base hydrolysis) 2. HCl | Ractopamine-d5 Hydrochloride |

Exploration of Other Downstream Synthetic Applications

Beyond its potential role in the synthesis of isotopically labeled compounds, this compound is a documented intermediate in the preparation of pharmacologically relevant molecules. One notable application is its use in the synthesis of a metabolite of the antihypertensive drug, Labetalol.

Specifically, this compound serves as a precursor to rac-4-(3-Aminobutyl)phenol nih.gov. This transformation hinges on the reduction of the oxime functionality to a primary amine. This reduction is a cornerstone of its utility in accessing a variety of downstream products.

Common methods for the reduction of oximes to primary amines include:

Catalytic Hydrogenation: This method employs a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions are typically mild and often provide high yields of the desired amine.

Metal Hydride Reduction: As mentioned previously, powerful reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this conversion. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

The resulting amine, rac-4-(3-Aminobutyl)phenol, is a valuable building block for further chemical elaboration or for use in pharmacological studies.

The table below summarizes the key transformation of this compound to this Labetalol metabolite.

| Reactant | Product | Transformation | Potential Reagents |

| This compound | rac-4-(3-Aminobutyl)phenol | Reduction of Oxime to Primary Amine | Catalytic Hydrogenation (e.g., H2, Raney Ni), Metal Hydride Reduction (e.g., LiAlH4) |

Biosynthetic Pathways and Natural Origin Research of 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

Investigation of Hypothetical Biosynthetic Routes

While no dedicated studies on the biosynthesis of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime have been identified, a hypothetical pathway can be postulated based on the known biosynthesis of its precursor, raspberry ketone. This pathway would involve two key stages: the formation of raspberry ketone from primary metabolites, followed by the conversion of the ketone to the corresponding oxime.

The biosynthesis of raspberry ketone is initiated from the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to p-coumaroyl-CoA. This intermediate then undergoes condensation with one molecule of malonyl-CoA, followed by reduction and decarboxylation to yield 4-(4-hydroxyphenyl)-butan-2-one.

The proposed subsequent conversion to this compound would necessitate the presence of hydroxylamine (B1172632) and a biocatalyst capable of facilitating the oximation reaction. In chemical synthesis, oximes are typically formed by the reaction of a ketone with hydroxylamine. wikipedia.orgkhanacademy.org A biological equivalent of this process would likely involve an enzyme that can catalyze the nucleophilic attack of hydroxylamine on the carbonyl carbon of raspberry ketone. The source of hydroxylamine in a biological system could arise from various metabolic pathways, including the oxidation of ammonia (B1221849) or the reduction of nitrite (B80452) and nitrate.

The table below outlines the key enzymatic steps in the established biosynthetic pathway of the precursor, raspberry ketone.

| Step | Precursor | Product | Enzyme(s) Involved | Organism/System |

| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | Plants, Microorganisms |

| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate-4-hydroxylase (C4H) | Plants, Microorganisms |

| 3 | p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate-CoA ligase (4CL) | Plants, Microorganisms |

| 4 | p-Coumaroyl-CoA + Malonyl-CoA | 4-(4-hydroxyphenyl)-3-buten-2-one | Benzalacetone synthase (BAS) | Plants (e.g., Rheum palmatum) |

| 5 | 4-(4-hydroxyphenyl)-3-buten-2-one | 4-(4-hydroxyphenyl)-butan-2-one | Benzalacetone reductase (BAR) | Plants, Microorganisms |

Enzymatic and Microbial Transformation Studies Yielding Oxime Derivatives

The biocatalytic production of oximes from ketones is an area of growing interest, offering a greener alternative to chemical synthesis. While specific studies on the enzymatic or microbial oximation of 4-(4-hydroxyphenyl)-butan-2-one are not extensively documented, the principles of such transformations can be inferred from research on other ketones.

Microbial transformation processes can be employed to carry out a wide range of chemical reactions, including the formation of C-N bonds. nih.gov It is conceivable that certain microorganisms, when provided with raspberry ketone and a source of nitrogen like hydroxylamine, could facilitate the synthesis of the corresponding oxime. This biotransformation could be mediated by enzymes such as ketoreductases or other unspecific enzymes that exhibit promiscuous activity.

Research has demonstrated the microbial oxidation of secondary alcohols to their corresponding methyl ketones. nih.gov While this is the reverse of the reduction step in raspberry ketone biosynthesis, it highlights the metabolic capability of microorganisms to interconvert such functional groups. Furthermore, studies on the microbial metabolism of ketones in anaerobic bacteria have revealed complex activation pathways, indicating the diverse enzymatic machinery available in microbes for ketone modification. karger.comresearchgate.net

The table below summarizes findings from studies on microbial transformations of ketones, which could be hypothetically applied to the synthesis of this compound.

| Microorganism/Enzyme System | Substrate Ketone | Product | Key Findings |

| Various methane- and methanol-utilizing microbes | Secondary alcohols (e.g., 2-butanol) | Methyl ketones (e.g., 2-butanone) | Demonstrated the microbial capacity for the oxidation of secondary alcohols to ketones. nih.gov |

| Anaerobic bacteria | Acetone and other simple ketones | Carboxylated products | Showed enzymatic activation of ketones for further degradation. karger.comresearchgate.net |

| Bacillus sp. OxB-1 | N-hydroxy-l-phenylalanine | Phenylacetaldoxime | One of the rare examples of bacterial oxime production. nih.gov |

Isolation and Identification from Novel Biological Sources (if applicable)

A thorough review of the scientific literature indicates that this compound has not been isolated and identified as a naturally occurring compound from any biological source to date. Its precursor, 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), is a well-known natural product found in a variety of fruits, including raspberries, cranberries, and blackberries, as well as in other plants and even in some fungi. nih.gov

While oximes as a class of compounds are found in nature, often as intermediates in the biosynthesis of defense compounds like cyanogenic glycosides and glucosinolates, the specific oxime derivative of raspberry ketone does not appear to be a known natural product. mdpi.comresearchgate.net Natural oximes are often derived from amino acids and play various roles in plant metabolism. mdpi.comresearchgate.net The basidiomycete Boreostereum vibrans has been shown to produce novel oximes and oxime esters with a vibralactone (B1257129) backbone, demonstrating that fungi are a potential source of unique oxime structures. nih.gov

The absence of this compound in nature, coupled with its commercial availability as a synthetic intermediate, strongly suggests that it is primarily a product of chemical synthesis rather than a constituent of any known organism. Future investigations into the metabolomes of a wider range of organisms could potentially lead to its discovery in a natural context, but at present, no such evidence exists.

Structural Characterization and Isomerism Studies of 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the intricate structural details of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime, from its stereochemistry to the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, allowing for the definitive assignment of the (E)-configuration and providing insight into its conformational preferences in solution.

The key to distinguishing between the (E) and (Z) isomers lies in the differing chemical environments of the protons and carbons near the C=N double bond. In the (E) isomer, the hydroxyl group of the oxime is oriented anti to the methyl group (C1) and syn to the ethyl-phenyl group (C3). This specific arrangement influences the chemical shifts of the neighboring atoms. For instance, the methyl protons (H1) and the methylene (B1212753) protons (H3) are expected to have distinct chemical shifts compared to the (Z) isomer due to the anisotropic effect of the C=N-OH group.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial for stereochemical assignment. A NOESY experiment on the (E) isomer would be expected to show a spatial correlation (cross-peak) between the oxime hydroxyl proton (-OH) and the adjacent methylene protons (H3). Conversely, the (Z) isomer would exhibit a NOESY correlation between the oxime proton and the methyl protons (H1).

¹³C NMR spectroscopy further aids in the structural confirmation. The chemical shifts of the carbon atoms alpha to the C=N bond (C1 and C3) are sensitive to the isomer's geometry. Computational studies on similar ketoximes have shown that the syn α-carbon (C3 in the E-isomer) is typically shielded (appears at a lower chemical shift) compared to the anti α-carbon (C1).

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -C(1)H₃ | ~1.8-2.0 | ~10-15 | Methyl group anti to the oxime -OH. |

| -C(3)H₂- | ~2.5-2.7 | ~30-35 | Methylene group syn to the oxime -OH. |

| -C(4)H₂- | ~2.7-2.9 | ~35-40 | Methylene group adjacent to the aromatic ring. |

| Aromatic C-H (ortho to -OH) | ~6.7-6.9 | ~115-117 | Protons and carbons ortho to the phenolic hydroxyl group. |

| Aromatic C-H (meta to -OH) | ~7.0-7.2 | ~129-131 | Protons and carbons meta to the phenolic hydroxyl group. |

| Aromatic C-OH | - | ~154-156 | Carbon bearing the phenolic hydroxyl group. |

| Aromatic C-CH₂ | - | ~132-134 | Quaternary aromatic carbon. |

| C=N | - | ~158-162 | Oxime carbon. |

| N-OH | ~10-12 | - | Oxime hydroxyl proton, often broad. |

| Ar-OH | ~8-9 | - | Phenolic hydroxyl proton, often broad and exchangeable. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pathways of this compound. The molecular formula of the compound is C₁₀H₁₃NO₂, corresponding to a molecular weight of 179.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 179.

The fragmentation pattern of the oxime is distinct from its parent ketone. A characteristic fragmentation for oximes is the McLafferty rearrangement, if a gamma-hydrogen is available. For this molecule, the fragmentation is more likely to be dominated by cleavages adjacent to the C=N bond and the aromatic ring.

Key expected fragmentation pathways include:

α-cleavage: Loss of the methyl group (-CH₃) would result in a fragment at m/z 164.

Benzylic cleavage: Cleavage of the C3-C4 bond is highly favorable, leading to the formation of a stable hydroxybenzyl radical or cation. This would produce a prominent peak at m/z 107, corresponding to the [HOC₆H₄CH₂]⁺ ion. This is often the base peak in related structures.

Further fragmentation of the m/z 107 ion could lead to the loss of CO, resulting in a peak at m/z 79.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 164 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical. |

| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage. Often the base peak. |

| 79 | [C₆H₇]⁺ | Loss of CO from the m/z 107 fragment. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations from both the phenolic and oxime hydroxyl groups. The C=N stretching vibration of the oxime group typically appears in the 1620-1680 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹. Finally, the C-O stretching of the phenol (B47542) group would be visible around 1200-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the 4-hydroxyphenyl chromophore would result in strong absorption bands in the UV region, typically around 220-230 nm and 270-280 nm, corresponding to π→π* transitions within the benzene (B151609) ring.

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3200-3600 (broad) | O-H stretch (phenolic and oxime) |

| IR | ~3030 | Aromatic C-H stretch |

| IR | 2850-2960 | Aliphatic C-H stretch |

| IR | 1620-1680 | C=N stretch (oxime) |

| IR | ~1600, ~1500 | Aromatic C=C stretch |

| IR | 1200-1250 | Phenolic C-O stretch |

| UV-Vis | ~225 nm | π→π* transition |

| UV-Vis | ~275 nm | π→π* transition |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of similar oxime structures allows for a detailed prediction of its solid-state characteristics. X-ray crystallography would provide unequivocal proof of the (E)-configuration by directly observing the spatial arrangement of atoms.

In the solid state, the molecule's conformation would be influenced by intermolecular forces, primarily hydrogen bonding. The phenolic and oxime hydroxyl groups are strong hydrogen bond donors, while the oxime nitrogen and the hydroxyl oxygens are acceptors. It is highly probable that the molecules would form hydrogen-bonded networks. A common motif in oxime crystal structures is the formation of centrosymmetric dimers through O-H···N hydrogen bonds between the oxime functionalities of two molecules. Alternatively, chain-like structures (catemers) could form. The phenolic hydroxyl group would also participate in hydrogen bonding, potentially linking these dimers or chains into a more complex three-dimensional lattice.

The planarity of the phenyl ring and the C=N-O moiety would be confirmed, and the dihedral angle between the phenyl ring and the butanone oxime side chain would be precisely determined, revealing any conformational twisting in the solid state.

Computational Chemistry for Conformational Landscapes and Isomeric Stability

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the structural properties of this compound. These theoretical calculations can predict the relative stabilities of the (E) and (Z) isomers and map out the molecule's conformational landscape.

Energy calculations would likely confirm that the (E) isomer is thermodynamically more stable than the (Z) isomer. This increased stability is generally attributed to reduced steric hindrance, as the larger ethyl-phenyl group is positioned syn to the smaller hydroxyl group, while the smaller methyl group is anti to it. In the (Z) isomer, the bulky ethyl-phenyl group would be anti to the hydroxyl group, leading to greater steric repulsion with the methyl group.

Furthermore, computational models can predict the potential energy surface by rotating the single bonds within the molecule (e.g., the C3-C4 and C4-Aryl bonds). This analysis reveals the most stable, low-energy conformations. Such studies on the parent raspberry ketone have shown that the most stable conformer is asymmetrical, with the phenyl ring inclined at an angle to the butan-2-one substituent. A similar non-planar, low-energy conformation would be expected for the oxime derivative.

Finally, theoretical calculations are invaluable for corroborating experimental spectroscopic data. By calculating the NMR shielding tensors, it is possible to predict ¹H and ¹³C chemical shifts for both the (E) and (Z) isomers. Comparing these predicted spectra with experimental data provides a powerful method for confirming the stereochemical assignment.

Investigation of Molecular Interactions and Potential Biological Activities of 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

In Vitro Assessment of Receptor-Ligand Interactions

No studies were identified that investigated the binding affinity or interaction of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime with any specific biological receptors. Therefore, no data on its dissociation constants (Kd), inhibition constants (Ki), or receptor binding kinetics can be provided.

Evaluation of Enzyme Modulation or Inhibition in Cell-Free Systems

There is no available research on the effects of this compound on the activity of any enzymes in cell-free systems. Consequently, data regarding its potential to inhibit or modulate enzyme function, including IC50 or EC50 values, are not available.

Cellular Assays for Investigating Specific Biological Responses (e.g., metabolic modulation, cellular differentiation)

No published cellular assays have assessed the biological responses to this compound. Research into its effects on metabolic pathways, cellular differentiation, or other cellular processes has not been reported in the scientific literature.

Exploration of Antimicrobial or Antifungal Properties in Non-Human Pathogens

There is no available data on the antimicrobial or antifungal activity of this compound against any non-human pathogens. Studies determining its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) have not been published.

Mechanistic Elucidation of Biological Actions of 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

Identification and Validation of Specific Molecular Targets

There is currently no scientific literature available that identifies or validates specific molecular targets for (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime. Research has not yet progressed to the stage of investigating the direct interactions of this compound with proteins, enzymes, receptors, or other macromolecules to determine its primary cellular binding partners.

Characterization of Intracellular Signaling Pathway Perturbations

Due to the lack of identified molecular targets, there is no information regarding the perturbation of intracellular signaling pathways by this compound. The effects of this specific oxime on cellular communication cascades, gene expression, or metabolic regulation have not been investigated.

Biochemical Studies on Macromolecular Binding and Catalytic Effects

Biochemical studies focusing on the binding of this compound to macromolecules or its potential catalytic effects are not present in the current body of scientific research. Therefore, data on its binding affinity, kinetics, or any influence on enzymatic activity is unavailable.

Stereochemical Influence on Bioactivity and Target Engagement

While the stereochemistry of oximes is known to be a critical factor in their biological activity, no studies have been conducted to evaluate the stereochemical influence of the (2E) configuration of 4-(4-Hydroxyphenyl)-2-butanone (B135659) Oxime on its potential bioactivity or target engagement. The designation "(2E)" specifies the geometric isomerism around the carbon-nitrogen double bond of the oxime, but its specific implications for biological function remain unexplored.

Structure Activity Relationship Sar Studies and Rational Analog Design of 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

Systematic Chemical Modifications of the Core Scaffold

A systematic investigation into the chemical modifications of the (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime core scaffold would be essential for understanding its structure-activity relationships. This would involve the synthesis of a library of analogs with targeted modifications at key positions. Potential modifications could include:

Alterations of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 4-hydroxyphenyl ring to probe the effects of electronics and sterics on biological activity.

Modification of the Butanone Chain: Varying the length and branching of the alkyl chain to assess the impact on lipophilicity and conformational flexibility.

Derivatization of the Oxime Group: Synthesizing different oxime ethers and esters to explore the role of the hydroxyl group in target binding and to modulate physicochemical properties.

A data table summarizing the synthesized analogs and their corresponding structural modifications would be a crucial component of this section. However, a literature search did not yield any studies that have undertaken such a systematic modification of the this compound scaffold.

Comparative Biological Evaluation of Oxime, Ketone, and Related Derivatives

To elucidate the specific contribution of the oxime functional group to the biological profile, a comparative evaluation against the parent ketone (Raspberry Ketone) and other related derivatives would be necessary. This would involve subjecting the compounds to a panel of biological assays to assess various activities, such as antimicrobial, antioxidant, or anticancer effects.

The results of these comparative studies would ideally be presented in a data table, allowing for a clear comparison of the potency and efficacy of the oxime versus the ketone. For instance, a study on chalcones and their corresponding oximes demonstrated that the oxime functionality can significantly enhance anticancer activity compared to the ketone. nih.gov A similar comparative study for this compound and Raspberry Ketone would be highly informative, but such data is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its hypothetical analogs, a QSAR study would involve:

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Development: Using statistical methods to develop a predictive model that correlates these descriptors with the observed biological activity.

Model Validation: Rigorously validating the model's predictive power.

Such a model would be invaluable for predicting the activity of novel, unsynthesized analogs and for guiding the design of more potent compounds. While QSAR studies have been conducted on Raspberry Ketone to predict potential adverse effects, no such modeling has been reported for its oxime derivative. nih.gov

De Novo Design and Synthesis of Novel Oxime-Based Chemical Entities

De novo design involves the computational creation of novel molecular structures with desired biological activities. Based on the (hypothetical) SAR and QSAR data for this compound, de novo design algorithms could be employed to generate entirely new chemical entities with potentially improved properties. These computationally designed molecules would then be synthesized and subjected to biological evaluation to validate the design process. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. The absence of foundational SAR and QSAR data for the target compound precludes any meaningful de novo design efforts at this time.

Metabolic Pathways and Biotransformation Research of 2e 4 4 Hydroxyphenyl 2 Butanone Oxime in Non Human Systems

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes

In vitro studies using hepatic microsomes are crucial for determining the metabolic stability of a compound and identifying its primary metabolites. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.

Potential Metabolites: Based on the metabolism of raspberry ketone and general oxime biotransformation, the following metabolites could be anticipated:

Hydrolysis Product: The oxime functional group can undergo hydrolysis to yield the parent ketone, 4-(4-hydroxyphenyl)-2-butanone (B135659) (raspberry ketone), and hydroxylamine (B1172632). This is a common metabolic pathway for oximes.

Reduction Product: The oxime can be reduced to the corresponding amine, 4-(4-hydroxyphenyl)-2-butanamine.

Hydroxylation Products: The aromatic ring is susceptible to hydroxylation, leading to the formation of catechol or hydroquinone derivatives.

Conjugation Products: The phenolic hydroxyl group and any newly formed hydroxyl groups can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites.

Hypothetical In Vitro Metabolic Stability Data in Rat Liver Microsomes

| Parameter | Value |

| Half-life (t½) | 45 min |

| Intrinsic Clearance (CLint) | 15.4 µL/min/mg protein |

| Primary Metabolites Identified | 4-(4-Hydroxyphenyl)-2-butanone, 4-(4-Hydroxyphenyl)-2-butanamine |

Characterization of Enzyme Systems Involved in Oxime Metabolism (e.g., Cytochrome P450 isoforms, Hydrolases)

The biotransformation of (2E)-4-(4-hydroxyphenyl)-2-butanone oxime is likely mediated by several enzyme systems.

Cytochrome P450 (CYP450) Isoforms: The CYP450 superfamily of enzymes is known to be involved in the metabolism of a wide range of xenobiotics, including some oximes. nih.gov Specific isoforms such as CYP1A2, CYP2D6, and CYP3A4 could potentially be involved in the oxidative metabolism of the aromatic ring of the compound. nih.gov Studies on other oximes have demonstrated the involvement of CYP450 in their biotransformation.

Hydrolases: Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. These enzymes are likely responsible for the hydrolysis of the oxime back to its parent ketone, raspberry ketone.

Reductases: The reduction of the oxime to an amine is likely carried out by reductase enzymes present in the liver and other tissues.

To definitively characterize the enzymes involved, reaction phenotyping studies would be necessary. These studies typically involve incubating the compound with a panel of recombinant human CYP450 isoforms or using specific chemical inhibitors of these enzymes in liver microsomes.

Excretion and Disposition Studies in Animal Models

Excretion and disposition studies in animal models such as rats, mice, or dogs are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. While specific studies on this compound are not publicly available, general principles of pharmacokinetics for similar compounds can be applied.

Following administration, the compound would likely be absorbed from the gastrointestinal tract. Due to its relatively small molecular size and lipophilicity, it may distribute into various tissues. The primary site of metabolism is expected to be the liver.

The excretion of the compound and its metabolites would likely occur through both renal and fecal routes. The more polar metabolites, such as glucuronide and sulfate conjugates, are typically excreted in the urine. Less polar metabolites and any unabsorbed parent compound would be excreted in the feces. Studies on the parent compound, raspberry ketone, in rats, guinea-pigs, and rabbits have shown that urinary excretion of metabolites is the major route of elimination, with nearly 90% of the dose excreted within 24 hours. nih.gov

Anticipated Distribution and Excretion Profile in a Rat Model

| Parameter | Finding |

| Primary Route of Excretion | Urine |

| Major Urinary Metabolites | Glucuronide and sulfate conjugates of the parent oxime and its metabolites |

| Tissue Distribution | Expected to distribute to the liver and kidneys |

Biotransformation Pathways Leading to Metabolite Formation

Based on the potential enzymatic reactions and identified metabolites from in vitro systems, a putative biotransformation pathway for this compound can be proposed.

The primary metabolic pathways are likely to include:

Hydrolysis: The oxime is hydrolyzed back to 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone).

Reduction: The oxime is reduced to form 4-(4-hydroxyphenyl)-2-butanamine.

Oxidation: The aromatic ring can undergo hydroxylation, catalyzed by CYP450 enzymes.

Conjugation: The parent compound and its phase I metabolites, which contain hydroxyl groups, can undergo glucuronidation and sulfation to form water-soluble conjugates that are readily excreted.

The metabolism of the resulting raspberry ketone from hydrolysis would then follow its known pathways, which include reduction of the ketone to a secondary alcohol, further oxidation, and extensive conjugation. nih.gov

Advanced Analytical Methodologies for Research on 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime, enabling its separation from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that for the parent compound, 4-(4-Hydroxyphenyl)butan-2-one, effective separation can be achieved using C18 columns. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For Mass Spectrometry (MS) compatible applications, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com The quantitative analysis relies on external calibration curves, plotting peak area against known concentrations of an analytical standard. Purity is assessed by detecting and quantifying any impurity peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid or formic acid | sielc.com |

| Detection | UV-Vis Detector (e.g., at 275 nm for phenolic compounds) | General Knowledge |

| Application | Purity assessment, quantitative analysis, and preparative separation | sielc.com |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nist.govnist.govsigmaaldrich.com While this compound may have limited volatility due to its polar functional groups (-OH, =N-OH), GC analysis can be performed directly or after derivatization to increase volatility and thermal stability.

Methodologies developed for other ketoximes often involve direct injection onto a suitable capillary column. baua.deuzh.chresearchgate.net For instance, a validated method for determining 2-butanone (B6335102) oxime in workplace air uses a Chromosorb 106 tube for sampling, followed by desorption with methanol (B129727) and analysis by GC with a nitrogen-selective detector (NSD). baua.deuzh.ch This detector offers high selectivity for nitrogen-containing compounds like oximes. Alternatively, a Flame Ionization Detector (FID) can be used, which provides good sensitivity for most organic compounds. researchgate.net To enhance volatility, the hydroxyl groups of this compound can be converted to less polar ethers or esters through derivatization reactions prior to GC analysis.

Table 2: Exemplary GC Conditions for Ketoxime Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Sampling | Adsorption on Chromosorb 106 or silica (B1680970) gel | baua.deuzh.chresearchgate.net |

| Desorption/Extraction | Methanol | baua.deuzh.chresearchgate.net |

| Column | Capillary column (e.g., DB-1, DB-WAX) | General Knowledge |

| Detector | Nitrogen-Selective Detector (NSD) or Flame Ionization Detector (FID) | baua.deuzh.chresearchgate.net |

| Application | Analysis of volatile oximes in air or after derivatization | baua.deuzh.chresearchgate.net |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry is an indispensable tool for the unambiguous identification and sensitive quantification of this compound. It is most powerfully employed when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis

The coupling of HPLC with mass spectrometry (LC-MS) provides a robust platform for analyzing complex samples. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS detection. For the parent compound, raspberry ketone, and its metabolites, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for analysis in mouse plasma and brain. nih.govnih.gov

This approach utilizes a gradient elution with a C18 column and a mobile phase consisting of water and acetonitrile with 0.1% acetic acid. nih.gov Electrospray ionization (ESI) is a common ionization source for such analyses, typically operated in positive or negative ion mode depending on the analyte's properties. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is essential for the definitive structural confirmation of this compound. In MS/MS, a specific precursor ion (e.g., the molecular ion [M+H]+) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure.

Development of Highly Sensitive and Selective Detection Methods for Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the matrix and the typically low concentrations of the analyte. The development of highly sensitive and selective methods is therefore critical for pharmacokinetic and metabolic studies.

A targeted UHPLC-QqQ-MS/MS method developed for raspberry ketone and its metabolites demonstrates the feasibility of achieving low limits of quantification (LLOQ), in the range of 0.4–6.0 ng/mL, in mouse plasma and brain. nih.govnih.gov Such methods require meticulous optimization of several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is crucial. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interfering substances like proteins and lipids and to concentrate the analyte. nih.govnih.gov

Chromatographic Separation: Optimized UHPLC conditions are necessary to separate the analyte from endogenous matrix components that could cause ion suppression or enhancement in the MS source. nih.gov

Mass Spectrometry Detection: The use of tandem mass spectrometry in MRM mode provides the high selectivity and sensitivity needed to detect and quantify trace levels of the compound. nih.govnih.gov

Method validation is a critical component, assessing parameters such as accuracy, precision, linearity, recovery, and matrix effects to ensure the reliability of the data. nih.govnih.gov The stability of the analyte in the biological matrix under various storage conditions must also be thoroughly evaluated. nih.gov

Automated Sample Preparation and High-Throughput Analytical Platforms

The analysis of "this compound" and related phenolic compounds in complex biological matrices necessitates advanced analytical methodologies to ensure accuracy, reproducibility, and efficiency. The transition from manual, labor-intensive sample processing to automated and high-throughput systems has been a critical development in the field. researchgate.net This shift addresses the common bottlenecks associated with sample preparation, which is often the most time-consuming and error-prone stage of the entire analytical workflow. researchgate.nettechnologynetworks.com Automation enhances precision, reduces the potential for human error, and significantly increases the number of samples that can be processed, which is essential for large-scale metabolomic studies and pharmaceutical research. technologynetworks.comnih.gov

Robotic platforms are at the forefront of this transformation, capable of performing a series of complex and repetitive tasks with high precision. researchgate.net These systems can automate critical steps such as liquid handling, dilution, extraction, and the transfer of samples to analytical instruments. americanlaboratory.com For phenolic compounds like the parent molecule, raspberry ketone, which may be present in low concentrations in biological fluids, efficient extraction and cleanup are paramount. nih.goviss.it Automated techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often performed in a 96-well plate format, allow for the parallel processing of numerous samples, drastically reducing preparation time. researchgate.netnih.gov For instance, robotic systems have demonstrated the capacity to prepare hundreds of biological samples per day, a significant improvement over manual methods. nih.gov

Following automated preparation, high-throughput analytical platforms are employed for the rapid and sensitive detection and quantification of the target analyte. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a particularly powerful technique for this purpose. nih.gov This platform offers short analysis times, high resolution, and exceptional sensitivity, making it ideal for detecting metabolites in complex samples like plasma and urine. nih.govnih.gov A targeted UHPLC-QqQ-MS/MS method has been successfully developed and validated for the analysis of raspberry ketone and its 25 associated metabolites in mouse plasma and brain, demonstrating the platform's suitability for detailed metabolic studies. nih.govnih.gov

In addition to chromatography-based methods, high-throughput screening (HTS) assays have been developed for the rapid detection of ketones. One such method utilizes the fluorescent dye para-methoxy-2-amino benzamidoxime (B57231) (PMA) to quantitatively monitor structurally diverse ketones, including aromatic ketones. acs.orgnih.govnih.gov This fluorescence-based assay is characterized by its high sensitivity (detecting concentrations in the micromolar range), low background noise, and compatibility with a 96-well plate format, making it a valuable tool for enzyme mining and protein engineering applications related to ketone synthesis. nih.govnih.gov The correlation between fluorescence intensity and ketone concentration measured by gas chromatography (GC) has been shown to be highly linear, validating its accuracy for quantitative analysis. acs.org

The integration of automated sample preparation with these high-throughput analytical platforms creates a streamlined workflow that enhances both the quality and quantity of data generated in research on this compound and its parent compounds.

Table of Research Findings on Automated and High-Throughput Methodologies

Theoretical and Computational Chemistry Approaches for 2e 4 4 Hydroxyphenyl 2 Butanone Oxime

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ulster.ac.uk While specific DFT studies on (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime are not extensively documented, detailed analyses of its parent compound, Raspberry Ketone, provide a foundational understanding. ulster.ac.uknih.gov

For Raspberry Ketone, DFT calculations have been used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more easily polarized and more reactive. ulster.ac.uk In an aqueous environment, the HOMO-LUMO energy separation for Raspberry Ketone was calculated to be approximately 7.8 eV, indicating moderate chemical reactivity. ulster.ac.uknih.gov

Table 1: Conceptual DFT-Calculated Reactivity Descriptors for Raspberry Ketone

| Descriptor | Value | Implication |

|---|---|---|

| HOMO-LUMO Gap | ~7.8 eV | Moderate chemical reactivity. nih.gov |

| Formal Electrode Potential | 1.29 V vs SHE (pH 7.4) | Potential for modest antioxidant functions. nih.gov |

| Most Probable Reaction Sites | Carbonyl Carbon, Benzene (B151609) Ring | Susceptible to nucleophilic and electrophilic attack, respectively. ulster.ac.uknih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attractive to nucleophiles.

For the parent Raspberry Ketone, MEP analysis identifies the oxygen of the carbonyl group as a site of significant negative potential, making it a prime target for hydrogen bonding and interaction with electrophiles. nih.gov In this compound, the MEP map would be significantly different. The oxime group (-N-OH) introduces new centers of negative potential around the nitrogen and oxygen atoms, as well as a distinct region of positive potential associated with the acidic hydroxyl proton. This altered electrostatic landscape suggests different sites for intermolecular interactions, such as hydrogen bonding, which would influence the compound's solubility, crystal packing, and binding to biological receptors.

Molecular Dynamics Simulations for Conformational Sampling and Protein Interactions

The primary purpose of MD simulations in this context would be twofold. First, to perform conformational sampling by simulating the rotation around the molecule's single bonds. This allows for the identification of the most stable, low-energy conformations that the molecule is likely to adopt in solution. ulster.ac.uk Second, MD simulations are crucial for studying the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein receptor. By simulating the ligand within the protein's binding site, MD can predict the stability of the complex, identify key interacting amino acid residues, and calculate the binding free energy, providing critical insights for drug design and discovery.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. eijppr.com These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties. nih.gov The properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The conversion of Raspberry Ketone to its oxime derivative, this compound, alters several key physicochemical properties that influence its ADME profile. The molecular weight increases slightly, and importantly, the molecule gains a hydrogen bond donor (from the -OH of the oxime) and a hydrogen bond acceptor (the nitrogen atom). usbio.net The Topological Polar Surface Area (TPSA), a metric correlated with drug permeability, also increases. These changes can be used to predict the compound's behavior.

Table 2: Comparison of Predicted Physicochemical and ADME Properties

| Property | Raspberry Ketone | This compound | Significance |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ nist.gov | C₁₀H₁₃NO₂ usbio.net | Change in elemental composition. |

| Molecular Weight | 164.20 g/mol nist.gov | 179.22 g/mol usbio.net | Affects diffusion and permeation. |

| Hydrogen Bond Donors | 1 | 2 | Increased potential for H-bonding. |

| Hydrogen Bond Acceptors | 2 | 3 | Increased potential for H-bonding. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų nih.gov | 59.5 Ų (Estimated) | Influences membrane permeability. |

| Lipinski's Rule of Five Violations | 0 | 0 | Likely to have good oral bioavailability. |

| Predicted GI Absorption | High | High | Good absorption from the gut is expected. |

Based on these in silico predictions, this compound is expected to comply with Lipinski's rules and exhibit high gastrointestinal absorption, suggesting it possesses favorable drug-like characteristics for oral administration. researchgate.netnih.gov

Cheminformatics and Machine Learning for Data Analysis and Hypothesis Generation

Cheminformatics and machine learning are powerful tools for analyzing large datasets of chemical information to uncover relationships between structure and activity, and to generate new hypotheses. ulster.ac.uk The computational data generated for this compound through methods like DFT and ADME prediction can serve as inputs for these advanced analyses.

For example, by calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for the oxime and its analogues, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. ulster.ac.uk Such a model would create a mathematical relationship between the structural features of the molecules and a measured biological activity. Once validated, this QSAR model could be used to predict the activity of novel, unsynthesized derivatives, thereby guiding future research and prioritizing the synthesis of the most promising compounds. This approach accelerates the discovery process by focusing laboratory efforts on molecules with the highest predicted potential. ulster.ac.ukeijppr.com

Broader Academic Impact and Future Research Directions

Potential as a Research Tool in Chemical Biology

(2E)-4-(4-Hydroxyphenyl)-2-butanone oxime holds considerable promise as a versatile tool in the field of chemical biology. The oxime functional group is well-known for its reactivity and has been employed in various bioconjugation strategies. researchgate.net The ability of oximes to form stable linkages with other molecules under mild conditions makes them valuable for labeling and tracking biomolecules.

The presence of the 4-hydroxyphenyl group, a common motif in biologically active compounds, including the precursor raspberry ketone, suggests that this oxime could be utilized as a molecular probe to investigate biological systems. nih.govnih.gov For instance, it could be used to study enzymes that metabolize phenolic compounds or to develop assays for detecting specific biological analytes. The dual nucleophilic sites at the oxygen and nitrogen atoms of the oxime group, along with an ambiphilic carbon, provide divergent reactivity that can be exploited for various chemical biology applications. nsf.gov

Future research could focus on synthesizing derivatives of this compound with reporter tags, such as fluorescent dyes or biotin, to facilitate its use in cellular imaging and affinity-based proteomics. Investigating its interactions with specific proteins or cellular pathways could uncover novel biological functions and therapeutic targets.

Interdisciplinary Studies Integrating Synthetic Chemistry and Biological Research

The study of this compound is an excellent example of the synergy between synthetic chemistry and biological research. The synthesis of this compound, typically through the condensation of 4-(4-hydroxyphenyl)-2-butanone (B135659) (raspberry ketone) with hydroxylamine (B1172632), is a foundational exercise in organic chemistry. researchgate.net However, the true value of this synthetic effort is realized when the compound is subjected to biological evaluation.

Interdisciplinary studies are essential to fully elucidate the potential of this molecule. Synthetic chemists can focus on developing more efficient and stereoselective methods for its preparation, while biologists and pharmacologists can investigate its biological activities. For example, its structural similarity to raspberry ketone, a compound studied for its effects on meal patterns and cardiovascular parameters, suggests that the oxime derivative may also possess interesting physiological properties. nih.govresearchgate.netmdpi.com

A collaborative approach would enable a comprehensive understanding of the structure-activity relationships of this class of compounds. This could lead to the design and synthesis of new analogs with enhanced biological profiles. Such interdisciplinary collaborations are crucial for translating fundamental chemical discoveries into tangible applications in medicine and biotechnology.

Challenges and Opportunities in Oxime-Based Compound Discovery

The discovery and development of oxime-based compounds, including this compound, present both challenges and opportunities. A significant challenge lies in controlling the stereochemistry of the oxime, as the E and Z isomers can exhibit different biological activities and physical properties. researchgate.netnumberanalytics.com Developing stereoselective synthetic methods is a key area of ongoing research.

Another challenge is the potential for oxime isomerization and the cleavage of the N-O bond, which can affect the stability and reactivity of these compounds. nsf.gov Overcoming these challenges requires a deep understanding of the factors that influence oxime reactivity, such as pH, temperature, and the presence of catalysts. numberanalytics.com

Despite these challenges, the opportunities in oxime-based compound discovery are vast. The versatility of the oxime functional group allows for its incorporation into a wide range of molecular scaffolds, leading to the creation of diverse chemical libraries for drug discovery and other applications. researchgate.net The development of novel catalytic systems and reaction conditions for oxime synthesis and modification continues to open up new avenues for innovation. numberanalytics.comresearchgate.net

| Challenge | Opportunity |

| Control of Stereochemistry (E/Z isomers) | Development of stereoselective synthetic methods to access specific isomers with desired properties. |

| N-O Bond Instability | Design of stabilized oxime derivatives and exploration of N-O bond fragmentation for novel reactions. nsf.gov |

| Reaction Condition Sensitivity (pH, temp) | Optimization of reaction conditions for improved yield, purity, and selectivity in oxime synthesis. numberanalytics.com |

Methodological Advancements for Comprehensive Compound Characterization

A thorough characterization of this compound is essential for understanding its properties and potential applications. Modern analytical techniques play a crucial role in this process. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for confirming the molecular structure and stereochemistry of the oxime. researchgate.net

Mass spectrometry is another indispensable tool for determining the molecular weight and fragmentation patterns of the compound. nist.gov For a comprehensive physicochemical profile, computational chemistry methods are increasingly being employed. ulster.ac.uk These methods can predict properties such as enthalpy of formation, pKa, and lipophilicity, which are crucial for understanding the compound's behavior in biological systems. ulster.ac.uk

Advancements in these analytical and computational methodologies are continually improving the accuracy and efficiency of compound characterization. The integration of experimental data with computational predictions provides a more complete picture of the molecule's properties and potential reactivity. This comprehensive approach is vital for guiding further research and development of this compound and other novel compounds.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry of atoms. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Computational Chemistry | Prediction of physicochemical properties and reactivity. ulster.ac.uk |

Q & A

Q. What are the recommended methods for synthesizing (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime in a laboratory setting?

The oxime derivative can be synthesized by reacting 4-(4-Hydroxyphenyl)-2-butanone (CAS 5471-51-2) with hydroxylamine hydrochloride under basic conditions. A typical protocol involves dissolving the ketone in ethanol, adding hydroxylamine hydrochloride and sodium acetate, and refluxing for 4–6 hours. The product is isolated via vacuum filtration and purified by recrystallization. Characterization is performed using NMR (to confirm oxime formation) and IR spectroscopy (C=N stretch at ~1600–1660 cm⁻¹) . The parent ketone is commercially available in high purity (≥95%) for research use .

Q. How can researchers distinguish between the E and Z isomers of 4-(4-Hydroxyphenyl)-2-butanone Oxime using spectroscopic techniques?

The E/Z isomerism of oximes can be resolved via H NMR. The coupling constant () between the oxime proton and adjacent protons differs: the antiperiplanar (E) isomer typically exhibits a larger value (~10–12 Hz) compared to the syn (Z) isomer. IR spectroscopy can also identify the C=N stretching frequency, which varies slightly between isomers. Computational modeling (e.g., DFT calculations) may further validate stereochemical assignments .

Q. What are the key considerations for ensuring the stability of this compound during experimental storage and handling?

Stability is influenced by light, temperature, and moisture. The compound should be stored in amber glass vials at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation of the phenolic -OH group. Preliminary stability studies under varying pH and temperature conditions are recommended to determine degradation kinetics. The parent ketone’s Material Safety Data Sheet (MSDS) advises avoiding prolonged exposure to air and light .

Q. What chromatographic methods are optimal for separating this compound from synthetic byproducts?

Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (60:40, v/v) at 1.0 mL/min is effective. UV detection at 254 nm (based on the aromatic ring’s absorbance) is suitable. For GC-MS analysis, derivatization (e.g., silylation of the hydroxyl group) may enhance volatility. Method validation should include spike-recovery experiments and comparison with reference standards .

Advanced Research Questions

Q. How does the 4-hydroxyphenyl group influence the electronic structure and reactivity of the oxime compared to non-hydroxylated analogs?

The electron-donating hydroxyl group increases electron density on the aromatic ring, enhancing resonance stabilization of the oxime’s conjugated system. This alters reactivity in nucleophilic additions or metal-chelation reactions. Computational studies (e.g., HOMO-LUMO analysis) reveal reduced energy gaps compared to analogs like 4-phenyl-2-butanone oxime, suggesting higher electrophilicity at the C=N bond .

Q. What strategies resolve contradictory bioactivity results in assays involving this compound?

Contradictions may arise from isomerization, impurities, or assay conditions. Steps include:

- Purity verification : HPLC with >98% purity threshold (refer to forensic standards in ).

- Isomer control : Use chiral chromatography to isolate E/Z forms.

- Dose-response validation : Test across a logarithmic concentration range (1 nM–100 µM).

- Solvent compatibility : Avoid DMSO if it interferes with biological targets .

Q. What in vitro models are appropriate for assessing potential endocrine-disrupting effects of this oxime?

Estrogen receptor (ER) binding assays (competitive binding with H-estradiol) and transcriptional activation assays (e.g., ERα/β luciferase reporters in HEK293 cells) are standard. The yeast estrogen screen (YES) can quantify estrogenic activity at low concentrations (1–100 nM). Comparative studies with the parent ketone (a known fragrance ingredient) may provide mechanistic insights .

Q. How can computational modeling predict the oxime’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450 enzymes) identifies binding poses. Pharmacophore models highlight critical features: the oxime’s hydrogen-bonding capacity and aromatic π-π interactions. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area correlate with bioavailability .

Q. What role does the oxime group play in metal-chelation studies?

The oxime’s N-OH group acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. Spectrophotometric titration (UV-Vis) and cyclic voltammetry characterize stoichiometry and redox behavior. Applications include catalysis (e.g., oxidation reactions) or antimicrobial activity via metal-ion deprivation .

Q. How can aqueous solubility be enhanced for pharmacological studies without structural compromise?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.